REACTION_CXSMILES
|
C([O:3][C:4](=[O:23])[CH2:5][C:6]1[N:7]([CH3:22])[C:8]([C:13](=[O:21])[C:14]2[CH:19]=[CH:18][C:17]([Cl:20])=[CH:16][CH:15]=2)=[C:9]([O:11][CH3:12])[CH:10]=1)C.[OH-].[Na+]>C(O)C.O>[Cl:20][C:17]1[CH:16]=[CH:15][C:14]([C:13]([C:8]2[N:7]([CH3:22])[C:6]([CH2:5][C:4]([OH:23])=[O:3])=[CH:10][C:9]=2[O:11][CH3:12])=[O:21])=[CH:19][CH:18]=1 |f:1.2|
|
Name
|
Ethyl-5-(p-chlorobenzoyl)-4-methoxy-1-methylpyrrole-2-acetate
|
Quantity
|
145 mg
|
Type
|
reactant
|
Smiles
|
C(C)OC(CC=1N(C(=C(C1)OC)C(C1=CC=C(C=C1)Cl)=O)C)=O
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The solution is heated at 95° for about 5 min
|
Duration
|
5 min
|
Type
|
CUSTOM
|
Details
|
the product precipitated with 2.5 ml of 2.5 N hydrochloric acid
|
Type
|
FILTRATION
|
Details
|
The resulting precipitate is filtered
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(C(=O)C2=C(C=C(N2C)CC(=O)O)OC)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 130 mg | |
YIELD: CALCULATEDPERCENTYIELD | 88.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |